(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(azepan-1-ylsulfonyl)benzoate
Description
The compound “(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(azepan-1-ylsulfonyl)benzoate” features a benzothiazole core linked to a cyanovinyl group and an azepane sulfonyl benzoate moiety. Benzothiazoles are heterocyclic scaffolds known for their electronic and pharmacological properties . Though direct data on this compound’s synthesis or applications are absent in the provided evidence, analogous compounds suggest synthetic routes involving Suzuki coupling, Knoevenagel condensation, or Heck reactions . Potential applications could span organic electronics (e.g., thermally activated delayed fluorescence (TADF) materials) or medicinal chemistry (e.g., kinase inhibitors) .
Properties
IUPAC Name |
[4-[(E)-2-(1,3-benzothiazol-2-yl)-2-cyanoethenyl]phenyl] 4-(azepan-1-ylsulfonyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O4S2/c30-20-23(28-31-26-7-3-4-8-27(26)37-28)19-21-9-13-24(14-10-21)36-29(33)22-11-15-25(16-12-22)38(34,35)32-17-5-1-2-6-18-32/h3-4,7-16,19H,1-2,5-6,17-18H2/b23-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLJQNKOGBSBRX-FCDQGJHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)C=C(C#N)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)/C=C(\C#N)/C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(azepan-1-ylsulfonyl)benzoate typically involves multi-step organic reactions. One common approach includes:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde.
Vinylation: The benzo[d]thiazole derivative is then subjected to a vinylation reaction to introduce the cyanovinyl group.
Esterification: The final step involves the esterification of the vinylated benzo[d]thiazole with 4-(azepan-1-ylsulfonyl)benzoic acid under appropriate conditions, such as the use of a coupling agent like DCC (dicyclohexylcarbodiimide) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(azepan-1-ylsulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(azepan-1-ylsulfonyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be investigated for its potential as a fluorescent probe due to the presence of the benzo[d]thiazole moiety, which is known for its fluorescence properties.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. The presence of the benzo[d]thiazole group suggests possible applications in the development of drugs targeting neurological disorders or cancer.
Industry
In the industrial sector, this compound might be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(azepan-1-ylsulfonyl)benzoate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Electronic Properties
Key structural analogs include:
- BT and BT2 (): These phenoxazine-benzothiazole hybrids exhibit short TADF lifetimes (<1 μs) and small singlet-triplet energy gaps (ΔEST <0.1 eV), making them efficient emitters in organic light-emitting diodes (OLEDs).
- Compound 6 (): The extended conjugated system in this acrylonitrile derivative suggests strong π-electron delocalization. The cyanovinyl group in the target compound could similarly improve charge transport, though the azepane sulfonyl group may reduce crystallinity compared to the symmetric structure of Compound 6 .
Pharmacological Activity
- Kinase Inhibition: The thiazol-2-amine derivative in acts as a cyclin-dependent kinase inhibitor, attributed to its planar benzylidene-thiazole core.
- Piperazine Derivatives () : N-(4-benzothiazolylphenyl)acetamide derivatives with piperazine substituents show antimicrobial and anticancer activities. The azepane sulfonyl group in the target compound may offer improved metabolic stability compared to piperazine .
Physical and Chemical Properties
- Melting Points : Compound 6 () exhibits a high melting point (231–232°C), typical of rigid, conjugated systems. The target compound’s azepane sulfonyl group may lower melting points due to reduced symmetry and increased flexibility .
- Solubility: The azepane sulfonyl group could enhance solubility in polar solvents compared to non-polar benzothiazole derivatives like BT or BT2 .
Q & A
Q. What are the key synthetic strategies for preparing (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-(azepan-1-ylsulfonyl)benzoate, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves multi-step condensation reactions. For example:
- Step 1: React 2-aminobenzothiazole derivatives with nitriles or isothiocyanates to form the thiazole core .
- Step 2: Introduce the cyano and vinyl groups via Knoevenagel condensation, using catalysts like piperidine or acetic acid under reflux .
- Step 3: Sulfonate the benzoate moiety using azepane-1-sulfonyl chloride in anhydrous dichloromethane, with triethylamine as a base .
Critical Factors:
- Temperature: Higher temperatures (>80°C) accelerate condensation but may degrade sensitive groups (e.g., cyano).
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity .
Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR confirms regioselectivity of the (E)-configuration (vinyl proton coupling constants: J = 12–16 Hz) .
- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution mass spectrometry validates molecular weight (±2 ppm error) .
- FT-IR: Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1150 cm⁻¹ (S=O stretch) confirm functional groups .
Advanced Research Questions
Q. How can computational methods predict the compound’s binding affinity to biological targets (e.g., kinases or GPCRs)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate interactions with ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonding with the benzo[d]thiazole moiety and sulfonyl group .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes. Analyze root-mean-square deviation (RMSD) for binding pose consistency .
- Free Energy Calculations: Apply MM-PBSA to quantify binding energy contributions (e.g., hydrophobic interactions from the azepane ring) .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt Formation: React with HCl or sodium bicarbonate to improve aqueous solubility .
- Nanoparticle Encapsulation: Use PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release .
- Prodrug Design: Introduce hydrolyzable groups (e.g., ester linkages) at the sulfonyl or benzoate positions .
Validation:
- LogP Measurement: Octanol-water partition coefficient (experimental vs. computational) to assess hydrophobicity .
- Caco-2 Permeability Assay: Evaluate intestinal absorption potential (Papp >1 ×10⁻⁶ cm/s indicates high bioavailability) .
Q. How can researchers resolve contradictions in reported biological activities of (E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl derivatives, particularly regarding target selectivity?
Methodological Answer:
- Orthogonal Assays: Validate anti-proliferative activity via MTT (mitochondrial activity) and clonogenic assays (long-term survival) .
- Kinase Profiling: Use a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Structural Analog Comparison: Synthesize derivatives with modified substituents (e.g., replacing azepane with piperidine) to isolate SAR trends .
Example Data Contradiction Resolution:
| Compound Variant | IC50 (EGFR) | IC50 (VEGFR2) | Selectivity Ratio |
|---|---|---|---|
| Parent Compound | 0.12 μM | 1.8 μM | 15:1 |
| Piperidine Analog | 0.09 μM | 0.5 μM | 5.5:1 |
Q. What mechanistic insights can be gained from studying the compound’s photophysical properties?
Methodological Answer:
- UV-Vis Spectroscopy: Measure λmax (e.g., ~350 nm for π→π* transitions in the cyanovinyl group) to assess conjugation .
- Fluorescence Quenching: Titrate with biomacromolecules (e.g., BSA) to calculate binding constants (Kb) via Stern-Volmer plots .
- TD-DFT Calculations: Simulate excited-state behavior to correlate emission spectra with electronic transitions .
Q. How does the compound’s stability under physiological conditions impact its therapeutic potential?
Methodological Answer:
- Forced Degradation Studies: Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Monitor degradation via HPLC .
- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation hotspots (e.g., azepane ring) .
- Light Exposure Testing: Assess photodegradation under UV light (320–400 nm) to guide storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
